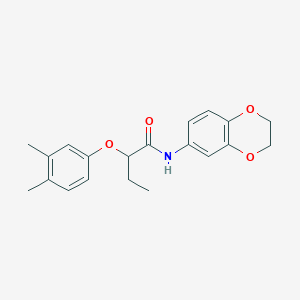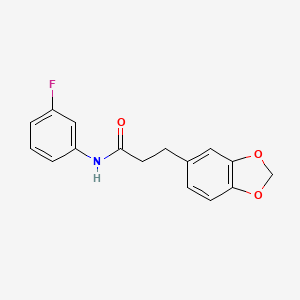![molecular formula C22H19NO5 B4623320 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl phenoxyacetate](/img/structure/B4623320.png)
4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl phenoxyacetate
説明
Synthesis Analysis
The synthesis of similar pyrroloquinolin derivatives involves complex chemical processes. For instance, Gein et al. (2015) describe the synthesis of pyrroloquinolin-3-ones using 5-aryl-3-hydroxy-1-(thiazol-2-yl)-4-(2-thienoyl)-1,5-dihydro-2H-pyrrol-2-ones reacting with various amines (Gein, Mar'yasov, & Gein, 2015). Additionally, Kappe and Kappe (2009) detail the synthesis of pyrroloquinolin-4-ones, starting from 6-hydroxy-1,2-dihydro-4-pyrroloquinolin-4-ones (Kappe & Kappe, 2009).
Molecular Structure Analysis
The molecular structure of related compounds reveals complex arrangements. Cuervo et al. (2009) studied the conformation and configuration of similar molecules, revealing a mix of envelope and half-chair forms with disordered enantiomeric configurations (Cuervo, Abonía, Cobo, & Glidewell, 2009).
Chemical Reactions and Properties
The chemical reactions and properties of pyrroloquinoline derivatives have been extensively studied. Huang et al. (2013) synthesized compounds demonstrating potent cytotoxic activity against cancer cell lines, highlighting the chemical reactivity of these compounds (Huang et al., 2013).
Physical Properties Analysis
Physical properties like crystal structure and stability are key aspects of these compounds. For example, Bosch et al. (2012) described the X-ray structure of a rearranged oxidation product of a similar compound, providing insights into its physical properties (Bosch, Barnes, Stutelberg, & Eichler, 2012).
Chemical Properties Analysis
The chemical properties of pyrroloquinoline derivatives often relate to their potential biological activity. Paris et al. (1995) synthesized a series of pyrroloquinoline derivatives with histamine, platelet-activating factor antagonism, and 5-lipoxygenase inhibitory properties, illustrating the diverse chemical properties of these compounds (Paris et al., 1995).
科学的研究の応用
Synthesis and Derivative Formation
4,4,6-Trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl phenoxyacetate is a compound that has been explored for its potential in creating new chemical entities with various applications in scientific research. The synthesis processes and reactions to form derivatives of this compound provide a foundation for investigating its utility in diverse scientific fields.
Synthesis of Pyrroloquinoline Derivatives
A study by Molina et al. (1993) discusses a facile synthesis of new 3H-pyrrolo[2,3-c]quinoline derivatives from 4-formylquinolines. This synthesis pathway may be relevant for creating compounds related to 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl phenoxyacetate, highlighting its versatility in generating heterocyclic compounds with potential biological activity Molina, Alajarín, & Sánchez-Andrada, 1993.
Formation of Nitrogen Heterocycles
Research by Solodukhin et al. (2004) on the synthesis and heterocyclization reactions of ethyl 4,4-difluoro-4-phenoxyacetoacetate showcases the production of nitrogen heterocycles. Although not directly mentioning the specific compound , this research illustrates the broader context of synthesizing biologically active heterocycles using phenoxydifluoromethyl groups, which could be analogous to the structural manipulations of 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl phenoxyacetate Solodukhin et al., 2004.
Applications in Material Science
The compound and its derivatives may also find applications in material science, particularly in the development of new materials with unique properties.
- Electrochemical Applications: A study on the electrochemical behavior and characterization of semiquinone radical anion species of coenzyme PQQ in aprotic organic media by Itoh et al. (1998) provides insight into the electrochemical properties of related quinoline derivatives. This research could imply potential applications of 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl phenoxyacetate in developing materials or sensors based on its electrochemical characteristics Itoh, Kawakami, & Fukuzumi, 1998.
特性
IUPAC Name |
(9,11,11-trimethyl-2,3-dioxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-6-yl) 2-phenoxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5/c1-13-11-22(2,3)23-19-16(13)9-15(10-17(19)20(25)21(23)26)28-18(24)12-27-14-7-5-4-6-8-14/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FENVYQYOSQBIKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N2C3=C1C=C(C=C3C(=O)C2=O)OC(=O)COC4=CC=CC=C4)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl phenoxyacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-methyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4623248.png)
![4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-N-(3,4-dimethoxyphenyl)-1-piperazinecarboxamide](/img/structure/B4623255.png)
![4-chloro-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-nitrobenzamide](/img/structure/B4623259.png)
![N-[(2,5-dimethylphenyl)(3-pyridinyl)methyl]-2-fluorobenzamide](/img/structure/B4623260.png)
![2-(benzylthio)-N-(2-methoxyethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B4623273.png)
![1-[(5,5-dimethyl-1-hexen-3-yn-1-yl)sulfonyl]-4-methylbenzene](/img/structure/B4623285.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4623294.png)

![3-{[4-(4-acetylphenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4623299.png)
![[2-(benzyloxy)-5-chloro-3-methoxybenzyl]methylamine hydrochloride](/img/structure/B4623315.png)


![3,4-dimethoxy-N-[(propylamino)carbonothioyl]benzamide](/img/structure/B4623331.png)